Nirogacestat

Descripción general

Descripción

Nirogacestat, comercializado bajo el nombre de Ogsiveo, es un medicamento contra el cáncer utilizado para el tratamiento de tumores desmoides . Es un inhibidor selectivo de la gamma-secretasa que se administra por vía oral . Los tumores desmoides son tumores de tejidos blandos raros, localmente agresivos y altamente recurrentes . This compound fue aprobado para uso médico en los Estados Unidos en noviembre de 2023 .

Aplicaciones Científicas De Investigación

Nirogacestat tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la gamma-secretasa y sus efectos en diversas vías bioquímicas.

Biología: Se utiliza para investigar el papel de la gamma-secretasa en los procesos celulares y su potencial como diana terapéutica.

Medicina: Se utiliza en ensayos clínicos para evaluar su eficacia y seguridad en el tratamiento de tumores desmoides y otras afecciones.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a la gamma-secretasa

Mecanismo De Acción

Nirogacestat ejerce sus efectos al inhibir la gamma-secretasa, un complejo multisubunitario de proteasas que escinde diversas proteínas transmembrana, incluidos Notch y el antígeno de maduración de células B unido a la membrana (BCMA) . Al bloquear la gamma-secretasa, this compound inhibe la vía de señalización de Notch, que a menudo está desregulada en los tumores desmoides . Esta inhibición conduce a la supresión del crecimiento y la progresión del tumor .

Análisis Bioquímico

Biochemical Properties

Nirogacestat plays a significant role in biochemical reactions. It interacts with gamma-secretase, a multi-subunit protease complex that cleaves multiple transmembrane protein complexes, including Notch and membrane-bound B-cell maturation antigen (BCMA) . The inhibition of gamma-secretase by this compound can potentially inhibit Notch signaling and thus impede the growth of desmoid tumors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting Notch signaling, which is over-activated in desmoid tumors . This inhibition curbs Notch-mediated growth . Moreover, this compound has been shown to result in a rapid increase in membrane-bound BCMA density on plasma cells isolated from bone marrow and whole blood .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by blocking gamma-secretase . This enzyme cleaves various transmembrane proteins including Notch and BCMA . Once Notch is cleaved, it stimulates cell growth, and this process is over-activated in desmoid tumors . By blocking gamma-secretase, this compound curbs Notch-mediated growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound dosing in healthy participants resulted in a rapid increase in membrane-bound BCMA density on plasma cells isolated from bone marrow and whole blood . Maximal increases were observed from 4 to 8 hours post-dose and returned to baseline levels by 24 to 48 hours .

Metabolic Pathways

This compound is expected to be metabolized primarily through the N-dealkylation via CYP3A4 (85%), with the involvement of CYP3A4, CYP2C19, CYP2C9, and CYP2D6 in a minor secondary pathway .

Transport and Distribution

This compound is excreted mostly in feces (38%) and urine (17%), with less than 1% of the unchanged drug remaining in the urine .

Métodos De Preparación

Nirogacestat se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicasLos métodos de producción industrial para this compound implican la optimización de estas rutas sintéticas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Nirogacestat experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

Nirogacestat es único entre los inhibidores de la gamma-secretasa debido a su selectividad y eficacia en el tratamiento de tumores desmoides. Compuestos similares incluyen:

Crenigacestat (LY3039478): Otro inhibidor de la gamma-secretasa investigado por su potencial en el tratamiento de tumores sólidos.

This compound destaca por su aprobación para uso médico y su eficacia demostrada en ensayos clínicos .

Propiedades

IUPAC Name |

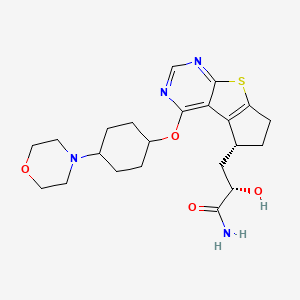

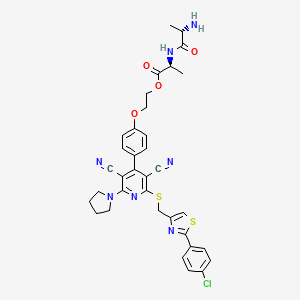

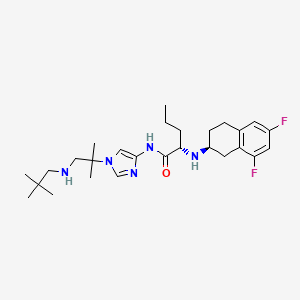

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCRKLWBYMDAED-REWPJTCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235679 | |

| Record name | PF-03084014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290543-63-3, 865773-15-5 | |

| Record name | Nirogacestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290543633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865773155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nirogacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-03084014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIROGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ62892OFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)